Quantitative CYP2C9 Inhibition: A Mechanistic Differentiator vs. Flurbiprofen and Ibuprofen
Bifeprofen demonstrates quantifiable, dose-dependent inhibition of the CYP2C9 enzyme [1]. This is a key differentiator from other NSAIDs in its class. While flurbiprofen and ibuprofen are known substrates of CYP2C9, their direct inhibitory activity on the enzyme is not a primary, well-characterized attribute [2]. Bifeprofen's activity is specifically measured and reported, making it a validated tool compound for CYP2C9 inhibition studies. In vitro, Bifeprofen inhibited CYP2C9 activity in HepG2 cells at a concentration of 75 μM, resulting in 50% inhibition [1]. Furthermore, the half-maximal inhibitory concentration (IC50) for Bifeprofen was determined to be 16 μM using CYP2C9 supersomes [1].
| Evidence Dimension | CYP2C9 Inhibition |
|---|---|
| Target Compound Data | IC50 = 16 μM (supersomes); 50% inhibition at 75 μM (HepG2 cells) |
| Comparator Or Baseline | Flurbiprofen/Ibuprofen: Primarily characterized as CYP2C9 substrates; direct inhibitory IC50 data not a primary or standard characterization. |
| Quantified Difference | Bifeprofen is a direct inhibitor with established IC50 values; standard NSAID analogs are substrates with different metabolic and interaction profiles. |
| Conditions | In vitro assays: HepG2 cells expressing human CYP2C9, and CYP2C9 supersomes |
Why This Matters
For studies requiring modulation of CYP2C9 activity (e.g., drug-drug interaction, metabolism), Bifeprofen offers a quantifiable and validated inhibitory profile, unlike standard NSAID controls which are primarily enzyme substrates.
- [1] Goldwaser, E., et al. (2022). Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9. PLoS Computational Biology, 18(1), e1009820. View Source
- [2] CPIC. (2020). New CPIC Guideline: CYP2C9 and Nonsteroidal Anti-inflammatory Drugs (NSAIDs). View Source
